1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to the indole core, which is further substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst.
Indole synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone.
Coupling reaction: The final step involves the coupling of 2,6-dichlorobenzyl chloride with the indole core under basic conditions to yield the desired product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the indole ring, forming simpler aromatic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is thought to be due to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a ketone, leading to different chemical properties and applications.
1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-diol: The presence of hydroxyl groups makes it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-5-6-14-10(7-9)15(20)16(21)19(14)8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXVHXXRRLRGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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